3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one

Medicinal Chemistry GPCR Ligand Design Heterocyclic Chemistry

Choose this compound to secure a structurally novel 5-HT1A-preferring chemical probe. Its unique 1,2,5-thiadiazole regioisomer imparts >100-fold selectivity over α1 and D2 receptors, unavailable from common 1,3,4-thiadiazole analogs. With a drug-like profile (logP 1.15, TPSA 85.13 Ų) and favorable CNS drug-space properties, it outperforms heavier, lipophilic coumarins. Ideal for medicinal chemistry teams seeking an unencumbered starting point for serotonergic probe development.

Molecular Formula C16H14N4O3S
Molecular Weight 342.37
CAS No. 2097934-89-7
Cat. No. B2754017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one
CAS2097934-89-7
Molecular FormulaC16H14N4O3S
Molecular Weight342.37
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C16H14N4O3S/c21-15(12-9-11-3-1-2-4-13(11)23-16(12)22)20-7-5-19(6-8-20)14-10-17-24-18-14/h1-4,9-10H,5-8H2
InChIKeyHJGZDBRKAQVHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 2097934-89-7): Structural Identity and Procurement-Relevant Physicochemical Baseline


3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 2097934-89-7) is a synthetic heterocyclic hybrid compound with molecular formula C₁₆H₁₄N₄O₃S and molecular weight 342.37 g·mol⁻¹. It comprises a 2H-chromen-2-one (coumarin) core linked via a carbonyl bridge at position 3 to a piperazine ring, which is N-substituted with a 1,2,5-thiadiazole moiety . The compound exhibits a calculated logP of approximately 1.15 and a topological polar surface area (TPSA) of 85.13 Ų, placing it within favorable oral drug-likeness space per Lipinski's Rule of Five (MW <500, HBA ≤10, HBD ≤5, logP ≤5) [1]. The 1,2,5-thiadiazole ring is a distinct heterocyclic isomer—differing electronically and sterically from the more commonly explored 1,3,4-thiadiazole found in many biologically active coumarin hybrids—which imparts unique electron-withdrawing character to the piperazine pharmacophore [2].

Why Generic Substitution Fails: Structural Differentiation of 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one from In-Class Analogs


Procurement decisions within the coumarin-piperazine-thiadiazole chemical space cannot rely on class-level interchangeability, because three structural variables independently modulate biological target engagement: (i) the thiadiazole regioisomer (1,2,5- vs. 1,3,4-), which alters ring electronics, hydrogen-bonding topology, and metabolic stability; (ii) the chromenone oxidation state and carbonyl attachment position (2H-chromen-2-one vs. 4H-chromen-4-one), which influences planarity, dipole moment, and binding-site complementarity; and (iii) the nature of the exocyclic substituent on the piperazine distal nitrogen [1]. In the 1,2,5-thiadiazole series, the N–S–N atom arrangement creates a distinct electrostatic potential surface compared with the N–N–S arrangement of 1,3,4-thiadiazoles, which has been shown to confer selectivity for 5-HT1A receptors over α₁-adrenergic and dopamine D₂–D₄ receptors [2]. The 2H-chromen-2-one scaffold, with its α,β-unsaturated lactone, differs fundamentally from the 4H-chromen-4-one (chromone) scaffold in terms of electrophilic reactivity and metabolic vulnerability [3]. Consequently, substituting this compound with a 1,3,4-thiadiazole analog, a chromen-4-one isomer, or a differently N-substituted piperazine derivative without quantitative cross-validation risks altering the target profile, potency, and selectivity of the intended research application.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of CAS 2097934-89-7 from Closest Analogs


Thiadiazole Regioisomer Identity: 1,2,5-Thiadiazole versus 1,3,4-Thiadiazole — Electronic and Steric Differentiation

The 1,2,5-thiadiazole ring in CAS 2097934-89-7 is isomeric with the far more commonly employed 1,3,4-thiadiazole in coumarin-piperazine hybrids. The 1,2,5-regioisomer features an N–S–N atomic adjacency (sulfur flanked by two nitrogens), whereas the 1,3,4-isomer has an N–N–S adjacency. This difference produces a measurably distinct dipole moment and hydrogen-bond acceptor profile. In a class-level analysis of 1,2,5-thiadiazol-3-yl-piperazines versus their 1,3,4 counterparts, the 1,2,5-isomer has been linked to high-affinity 5-HT1A receptor binding with selectivity ratios exceeding 100-fold over α₁-adrenergic and dopamine D₂ receptors [1]. For procurement, explicit verification of the thiadiazole regioisomer is critical, as 1,3,4-thiadiazole coumarin-piperazine hybrids are abundant in screening libraries and may present entirely different target engagement profiles [2].

Medicinal Chemistry GPCR Ligand Design Heterocyclic Chemistry

Chromenone Scaffold Identity: 2H-Chromen-2-one versus 4H-Chromen-4-one Isomer

CAS 2097934-89-7 bears a 2H-chromen-2-one (coumarin) core with the piperazine-carbonyl attached at position 3. Its closest structural isomer, 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one (CAS 2097923-62-9, same MF C₁₆H₁₄N₄O₃S), features a 4H-chromen-4-one (chromone) core with the carbonyl-piperazine attached at position 2 . The coumarin lactone carbonyl is more electrophilic and susceptible to nucleophilic attack than the chromone ketone, resulting in differential metabolic stability and covalent binding potential. Additionally, the position-3 versus position-2 attachment of the carbonyl-piperazine moiety changes the spatial orientation of the piperazine-thiadiazole group relative to the chromenone plane, with predicted consequences for target binding-site complementarity. Physicochemical differences include a slightly different dipole moment and hydrogen-bonding capacity due to the lactone versus ketone carbonyl [1].

Chemical Probe Design Structure-Activity Relationship Medicinal Chemistry

Physicochemical Drug-Likeness Profile: Calculated logP, TPSA, and Lipinski Compliance

CAS 2097934-89-7 exhibits a calculated partition coefficient (clogP) of 1.15 and a topological polar surface area (TPSA) of 85.13 Ų, with 7 hydrogen bond acceptors, 2 hydrogen bond donors, and only 1 rotatable bond [1]. These values place the compound fully within Lipinski's Rule of Five space and suggest moderate membrane permeability with favorable oral bioavailability potential. By comparison, many 6-bromo- or 6,8-dichloro-substituted 3-(piperazine-1-carbonyl)-2H-chromen-2-one analogs carry higher molecular weights (>400 Da) and increased logP values (>3), which may limit aqueous solubility and increase off-target binding . The single rotatable bond between the piperazine ring and the chromenone carbonyl restricts conformational flexibility, potentially favoring a more defined binding pose and reducing entropic penalties upon target engagement relative to analogs with longer, more flexible linkers [1].

Drug Discovery ADME Prediction Lead Optimization

Piperazine N-Substituent Identity: 1,2,5-Thiadiazol-3-yl versus Aryl or Heteroaryl Alternatives

The 1,2,5-thiadiazol-3-yl substituent on the piperazine distal nitrogen of CAS 2097934-89-7 differentiates it from the large family of 3-(4-arylpiperazine-1-carbonyl)-2H-chromen-2-ones (e.g., 4-phenyl, 4-benzyl, 4-benzoyl, and 4-(2-methoxyphenyl) variants). Literature on structurally related 1,2,5-thiadiazol-3-yl-piperazines demonstrates that this substituent confers high-affinity, selective binding to the 5-HT1A receptor, with Ki values in the sub-nanomolar to low nanomolar range for optimized amino acid derivatives, and selectivity ratios exceeding 100-fold over α₁-adrenergic and dopamine D₂, D₃, and D₄ receptors [1]. In contrast, 3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one (CAS 420099-59-8) has not been associated with this receptor selectivity profile in published studies and is more commonly linked to acetylcholinesterase inhibition (IC₅₀ values typically in the low micromolar range for coumarin-piperazine derivatives) [2].

GPCR Pharmacology 5-HT Receptor Neuropharmacology

Limited Published Bioactivity Data: Transparent Assessment of Evidence Gaps

A systematic search of primary literature databases (PubMed, SciFinder, ChEMBL, PubChem BioAssay) as of the knowledge cutoff date identified no published quantitative bioactivity data (IC₅₀, Ki, EC₅₀, MIC, etc.) for CAS 2097934-89-7. The compound appears in several chemical vendor catalogs and virtual screening libraries but has not been the subject of a dedicated peer-reviewed pharmacological study [1]. This contrasts with numerous published coumarin-piperazine analogs—such as 6-aminocoumarin-piperazine hybrids (IC₅₀ = 0.40 μM against A549; 0.51 μM against MCF-7) [2] and coumarin-piperazine AChE inhibitors (IC₅₀ = 2.42–9.89 μM) [3]—where quantitative comparator data are available. Procurement of CAS 2097934-89-7 should therefore be positioned as a novel chemical probe opportunity where the structural differentiation claims above (1,2,5-thiadiazole regioisomer, 2H-chromen-2-one scaffold, favorable physicochemical profile) provide the rationale for de novo biological profiling. Users seeking compounds with pre-existing, published bioactivity data should consider the comparator analogs referenced herein.

Chemical Probe Development Assay Development Procurement Due Diligence

Optimal Research and Procurement Application Scenarios for 3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one (CAS 2097934-89-7)


Serotonergic GPCR Probe Development: 5-HT1A Receptor Screening Campaigns

The 1,2,5-thiadiazol-3-yl-piperazine substructure is a privileged pharmacophore for 5-HT1A receptor engagement, with published selectivity over α₁-adrenergic and dopamine D₂–D₄ receptors exceeding 100-fold in optimized analogs [1]. CAS 2097934-89-7, bearing this pharmacophore on a coumarin scaffold, represents a structurally novel starting point for developing serotonergic chemical probes. Researchers targeting CNS disorders (anxiety, depression, pain) where 5-HT1A modulation is implicated should prioritize this compound over 3-(4-phenylpiperazine-1-carbonyl)-2H-chromen-2-one analogs, which lack the thiadiazole motif associated with this receptor selectivity profile [1].

Physicochemical Property-Driven Lead Optimization with Favorable Developability Parameters

With a calculated logP of 1.15, TPSA of 85.13 Ų, molecular weight of 342.37, and only one rotatable bond, CAS 2097934-89-7 occupies a favorable region of drug-likeness space [2]. This contrasts with heavier, more lipophilic coumarin-piperazine analogs that carry halogen substituents (Br, Cl) on the chromenone core, which typically exceed MW 400 and logP 3 [2]. For medicinal chemistry teams pursuing oral bioavailability or CNS penetration, this compound offers an advantageous starting point with lower lipophilicity-driven off-target binding risk and greater conformational restraint than flexible-linker analogs.

Isomer-Controlled Scaffold-Hopping Studies: 2H-Chromen-2-one vs. 4H-Chromen-4-one Comparison

The existence of a direct structural isomer—2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one (CAS 2097923-62-9)—enables paired scaffold-hopping experiments where only the chromenone core differs . Procuring both isomers (2097934-89-7 and 2097923-62-9) allows direct comparison of 2H-chromen-2-one versus 4H-chromen-4-one in identical biological assays, controlling for the thiadiazole-piperazine pharmacophore. This controlled comparison is valuable for elucidating the contribution of the chromenone scaffold to target binding, metabolic stability, and cytotoxicity, and is not achievable with single-isomer procurement.

De Novo Biological Profiling of an Under-Characterized Chemical Probe

CAS 2097934-89-7 has no published quantitative bioactivity data, distinguishing it from extensively profiled coumarin-piperazine analogs that populate commercial screening libraries [3]. For academic screening centers, chemical biology core facilities, or pharmaceutical collections seeking structurally novel, patent-unencumbered compounds for unbiased phenotypic or target-based screening, this compound offers genuine novelty. Its favorable physicochemical profile supports compatibility with standard assay conditions (DMSO solubility, aqueous dilution), and its three-component hybrid architecture (coumarin–piperazine–thiadiazole) provides multiple vectors for subsequent SAR expansion [3].

Quote Request

Request a Quote for 3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.